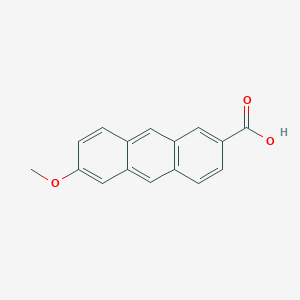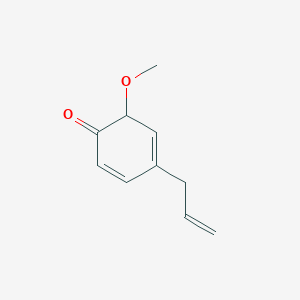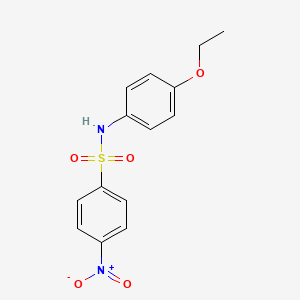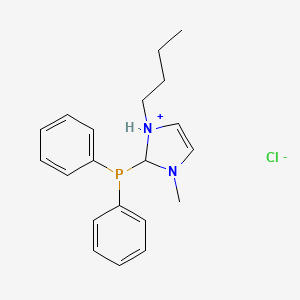
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by its unique structure, which includes a butyl group, a diphenylphosphanyl group, and a methyl group attached to an imidazolium ring. This compound is known for its stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium bromide or potassium iodide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts.
科学的研究の応用
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to form stable complexes with various substrates. The diphenylphosphanyl group can coordinate with metal ions, enhancing the compound’s catalytic activity. The imidazolium ring provides stability and solubility in various solvents, making it an effective catalyst and reagent in chemical reactions.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the diphenylphosphanyl group.
1-Butyl-2,3-dimethylimidazolium chloride: Similar but with a different substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar cation but different anion.
Uniqueness
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical properties and enhances its catalytic activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
385442-11-5 |
|---|---|
分子式 |
C20H26ClN2P |
分子量 |
360.9 g/mol |
IUPAC名 |
(1-butyl-3-methyl-1,2-dihydroimidazol-1-ium-2-yl)-diphenylphosphane;chloride |
InChI |
InChI=1S/C20H25N2P.ClH/c1-3-4-15-22-17-16-21(2)20(22)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17,20H,3-4,15H2,1-2H3;1H |
InChIキー |
OJFBZRXWGPURJL-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1C=CN(C1P(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
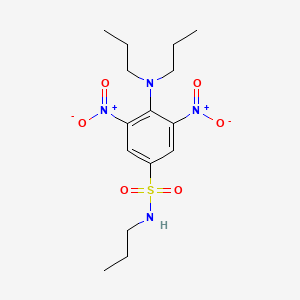
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
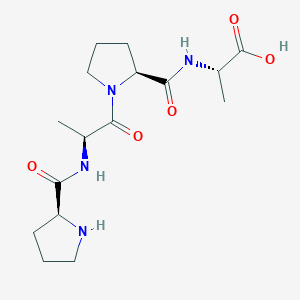
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

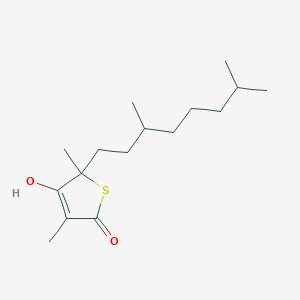

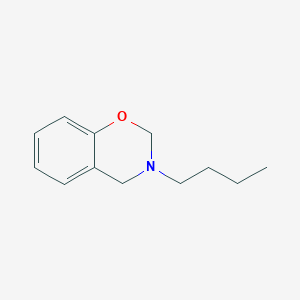
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)

